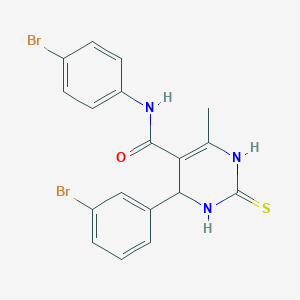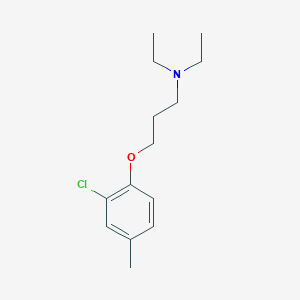
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine, also known as CPP or N-[(1R)-2-(3-cyclohexen-1-yl)ethyl]-N-(4-methylbenzyl)piperazine, is a chemical compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to block the NMDA receptor-mediated synaptic plasticity, which is believed to be involved in learning and memory formation. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The activation of the NMDA receptor by glutamate and glycine leads to the influx of calcium ions into the postsynaptic neuron, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival. By blocking the NMDA receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can modulate the synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to have various biochemical and physiological effects in different experimental systems. In animal models, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to reduce the severity of neuropathic pain, inhibit the development of tolerance to opioids, and improve cognitive function in aged rats. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool, including its high potency, selectivity, and reversible binding to the NMDA receptor. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be used to study the acute and chronic effects of NMDA receptor blockade on synaptic plasticity, learning, and memory. However, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine also has some limitations, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and its applications. One direction is to develop more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders. Another direction is to study the role of the NMDA receptor in the regulation of synaptic plasticity and neuronal survival in different brain regions and cell types. Finally, the development of new methods for the delivery of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and other NMDA receptor antagonists to the brain may enhance their therapeutic potential and reduce their side effects.
Synthesemethoden
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylacetaldehyde in the presence of sodium borohydride. Another method involves the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylamine in the presence of sodium cyanoborohydride. The yield of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be improved by using a chiral auxiliary in the synthesis process.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-3,7-10,18H,4-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCFIYXDFSTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)


![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)

![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)